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Compound of Interest

Compound Name:
4-(3-Bromophenyl)thiazole-2-

carboxylic acid

CAS No.: 808128-00-9

Cat. No.: B1602885

Get Quote

Executive Summary
The 1,3-thiazole ring is a "privileged structure" in medicinal chemistry, distinguished by its

ability to serve as a bioisostere for pyridine and its unique electronic profile. This five-

membered heterocyclic system—comprising sulfur at position 1 and nitrogen at position 3—

possesses aromaticity that facilitates

-

stacking interactions within protein binding pockets, while its nitrogen atom acts as a critical
hydrogen bond acceptor. This guide dissects the structural pharmacology, synthetic pathways,
and therapeutic applications of thiazole-based compounds, providing a roadmap for their
optimization in drug discovery.[1][2]

Structural Pharmacology & Electronic Properties
The thiazole ring's utility stems from its physicochemical properties, which directly influence

pharmacokinetics (PK) and pharmacodynamics (PD).
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Aromaticity & Basicity: Thiazole is aromatic (

electrons), but less so than benzene or pyridine. The lone pair on the sulfur atom contributes
to the aromatic sextet, while the nitrogen lone pair is orthogonal, making it available for
protonation or metal coordination. The pKa of the conjugate acid is approximately 2.5,
indicating it is a weak base.

Binding Interactions:

N3 (Nitrogen): Acts as a hydrogen bond acceptor (e.g., interaction with backbone NH

groups in kinase hinges).

S1 (Sulfur): Can engage in weak interactions with aromatic residues (sulfur-

interactions) and influences the lipophilicity (LogP) of the molecule, enhancing membrane
permeability.

C2 Position: The most acidic proton (if unsubstituted) allows for lithiation and

functionalization. In drugs like Dasatinib, the C2-amino group is pivotal for orienting the

molecule within the ATP-binding site.

Table 1: Physicochemical Profile of the Thiazole Core
Property Value/Characteristic

Medicinal Chemistry
Implication

Hybridization (Planar)

Allows intercalation and

-stacking in active sites.

Basicity (pKa) ~2.5 (Conjugate acid)
Neutral at physiological pH;

good oral bioavailability.

H-Bonding N3 (Acceptor)
Critical for specificity (e.g.,

hinge binding in kinases).

Metabolism S-oxidation / Ring opening

Potential metabolic liability;

often blocked by C2/C5

substitution.
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Synthetic Methodologies: The Hantzsch
Synthesis[3][4][5]
While modern cross-coupling (Suzuki, Stille) is used for decoration, the Hantzsch Thiazole

Synthesis remains the gold standard for constructing the core ring due to its reliability and atom

economy.

Mechanism of Action
The reaction involves the condensation of an

-haloketone with a thioamide (or thiourea).[3][4] It proceeds via an initial nucleophilic
substitution (

) followed by an intramolecular cyclization and dehydration.

Visualization: Hantzsch Synthesis Workflow
The following diagram outlines the logical flow of the synthesis and key decision points for

optimization.
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Caption: Logical workflow of the Hantzsch Thiazole Synthesis, highlighting the transition from

bimolecular condensation to unimolecular aromatization.

Experimental Protocol: Synthesis of 2-Amino-4-
Phenylthiazole
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Objective: To synthesize a scaffold suitable for further functionalization into a kinase inhibitor

analog.

Reagents:

2-Bromoacetophenone (1.0 eq)

Thiourea (1.1 eq)

Ethanol (Absolute)

Sodium Bicarbonate (

)

Step-by-Step Methodology:

Solubilization: Dissolve 2-bromoacetophenone (10 mmol, 1.99 g) in 20 mL of absolute

ethanol in a 50 mL round-bottom flask.

Addition: Add thiourea (11 mmol, 0.84 g) to the stirring solution.

Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

) for 2–4 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 3:1).

Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate

may form.

Basification: Pour the mixture into 50 mL of ice-water. Neutralize by slowly adding saturated

aqueous

until pH ~8. The free base will precipitate as a white/off-white solid.

Filtration & Purification: Filter the solid under vacuum. Wash with cold water (2 x 10 mL).

Recrystallize from hot ethanol to yield pure 2-amino-4-phenylthiazole.

Therapeutic Applications & Case Studies
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Oncology: Dasatinib (Bcr-Abl Inhibitor)
Dasatinib is a potent, multi-targeted kinase inhibitor used for Chronic Myeloid Leukemia (CML).

Role of Thiazole: The thiazole ring is central to the pharmacophore.[2][5][6][7] It binds in the

ATP-binding pocket of the Abl kinase. The nitrogen (N3) forms a critical hydrogen bond with

Met318 in the hinge region of the kinase. The 2-amino group directs the attached pyrimidine

ring to engage in further hydrophobic interactions.

Significance: Unlike Imatinib, Dasatinib binds to the active conformation of the kinase,

allowing it to overcome resistance mutations that affect the inactive conformation binding

site.

Infectious Disease: Ritonavir (HIV Protease Inhibitor)
Ritonavir utilizes the thiazole ring not just for target binding, but for metabolic modulation.[8]

Mechanism: It acts as a peptidomimetic inhibitor of HIV protease.[9] However, its secondary

use as a pharmacokinetic enhancer ("booster") relies on the thiazole. The thiazole nitrogen

coordinates with the heme iron of CYP3A4, irreversibly inhibiting the enzyme and preventing

the metabolism of co-administered drugs.

Visualization: Kinase Inhibition Mechanism (Dasatinib-
Style)
This diagram illustrates how a thiazole-based Type I inhibitor disrupts downstream oncogenic

signaling.
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Caption: Mechanism of Action for Thiazole-based Kinase Inhibitors. Competitive binding at the

ATP pocket halts phosphorylation cascades, leading to apoptosis.

Structure-Activity Relationship (SAR) Analysis
Optimizing the thiazole ring requires strategic substitution at positions 2, 4, and 5.

Table 2: SAR Optimization Strategies
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Position Common Substitution Effect on Activity/ADME

C2
Amine (-

, -NHR)

Binding: H-bond donor.

Synthesis: Easy introduction

via thiourea. Potency: Critical

for kinase hinge binding.

C4 Aryl / Heteroaryl

Lipophilicity: Increases

-stacking interactions.

Selectivity: Bulky groups here

can tune selectivity for specific

protein pockets.

C5 Halogen / Alkyl

Metabolic Stability: Blocking

C5 prevents metabolic

oxidation. Electronics:

Electron-withdrawing groups

(e.g., F, Cl) modulate the

basicity of N3.

Experimental Protocol: Antiproliferative Bioassay
(MTT)
To validate the biological activity of synthesized thiazole derivatives, the MTT assay is the

industry standard for assessing cell metabolic activity.

Protocol:

Seeding: Plate cancer cells (e.g., K562 for CML) in 96-well plates at a density of

cells/well in 100

L media. Incubate for 24h.

Treatment: Add synthesized thiazole compounds at varying concentrations (0.1

M to 100
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M). Include DMSO control and a positive control (e.g., Dasatinib).

Incubation: Incubate for 48–72 hours at

, 5%

.

MTT Addition: Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

Solubilization: Remove media (carefully) or add SDS solubilization buffer to dissolve purple

formazan crystals.

Measurement: Read absorbance at 570 nm using a microplate reader.

Analysis: Calculate

values using non-linear regression (GraphPad Prism or equivalent).

Future Perspectives
The future of thiazole chemistry lies in multi-target pharmacology and hybrid molecules.

Hybridization: Recent trends (2024-2025) focus on fusing thiazoles with other

pharmacophores like pyrazolines or triazoles to combat drug-resistant bacteria and cancer

lines [1].

PROTACs: Thiazoles are increasingly used as linkers or warheads in Proteolysis Targeting

Chimeras (PROTACs) to degrade rather than inhibit pathogenic proteins.

Nanoparticle Delivery: Enhancing the bioavailability of lipophilic thiazole derivatives using

gold or polymeric nanoparticles is an active area of research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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